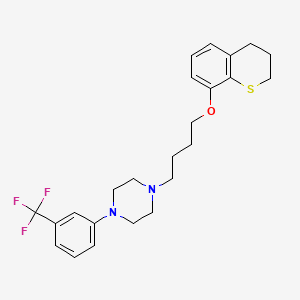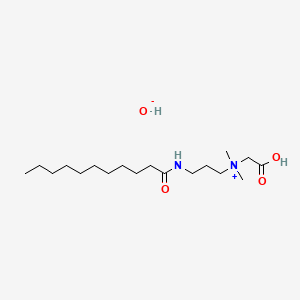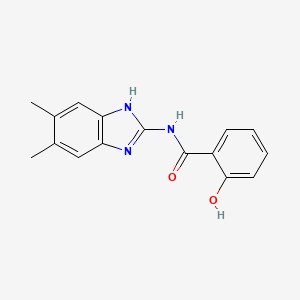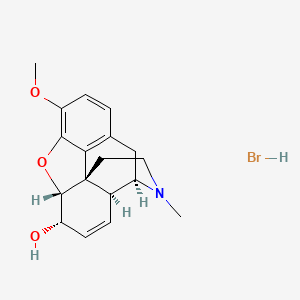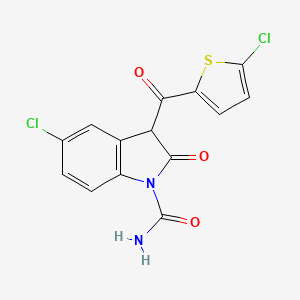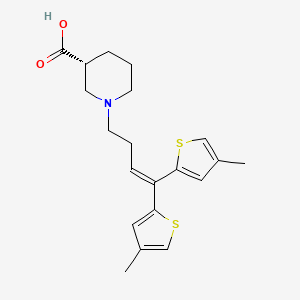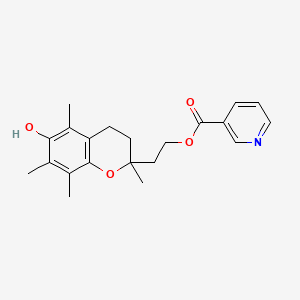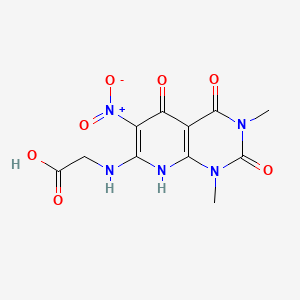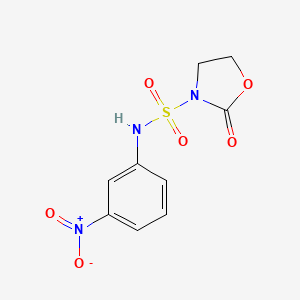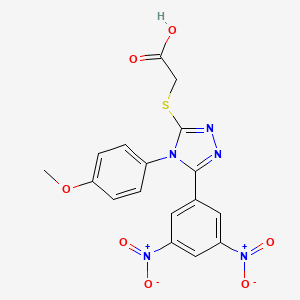
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a triazole ring substituted with dinitrophenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The dinitrophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using nitration and methoxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or hydroxylamines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The dinitrophenyl and methoxyphenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a hydroxy group instead of a methoxy group.
Acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in acetic acid, ((5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)- imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities or chemical behaviors.
Propriétés
Numéro CAS |
119228-55-6 |
|---|---|
Formule moléculaire |
C17H13N5O7S |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
2-[[5-(3,5-dinitrophenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13N5O7S/c1-29-14-4-2-11(3-5-14)20-16(18-19-17(20)30-9-15(23)24)10-6-12(21(25)26)8-13(7-10)22(27)28/h2-8H,9H2,1H3,(H,23,24) |
Clé InChI |
BWLAGYWPYBEBMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


